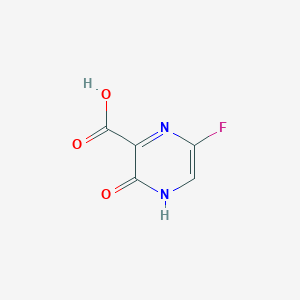
Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate
Übersicht
Beschreibung
“Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinolines, for example, can undergo electrophilic substitution reactions . Again, the specific reactions of “Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure, but accurate values would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research on ethoxyquin, a compound structurally similar to the requested methyl dihydroquinoline carboxylate, highlights its use as an antioxidant for protecting polyunsaturated fatty acids in fish meal against spontaneous combustion. The study by A. J. de Koning (2002) found that both ethoxyquin and its analogues, such as hydroquin, are effective antioxidants in fish meal, with potential applications in food preservation and stability. This research suggests that structurally related quinolines may also possess significant antioxidant properties relevant to food science and technology (de Koning, 2002).
Therapeutic Applications
Tetrahydroisoquinolines, which share a core structural motif with the queried compound, have been extensively studied for their therapeutic potential. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives for their roles in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The review emphasizes the broad spectrum of therapeutic activities associated with this class of compounds, suggesting that methyl dihydroquinoline carboxylate analogues might find applications in drug development for various diseases (Singh & Shah, 2017).
Chemical Modifications and Applications
Research into the chemical modification of polysaccharides, including cellulose and xylan, may provide insights into the potential applications of the requested compound in biopolymer modification. Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids as reaction media, leading to the synthesis of cellulose ethers and esters with specific properties. This approach to modifying biopolymers could be relevant to methyl dihydroquinoline carboxylate and its analogues, suggesting potential uses in materials science and engineering (Heinze et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-ethyl-2,2,4-trimethylquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-6-17-14-12(11(2)10-16(17,3)4)8-7-9-13(14)15(18)19-5/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFWTXRPYLQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C(=O)OC)C(=CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



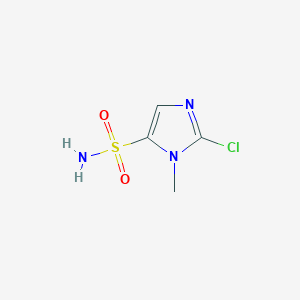
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
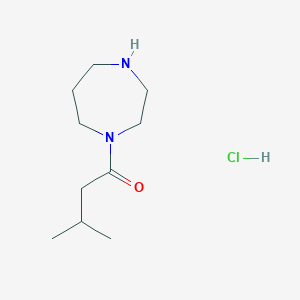
![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
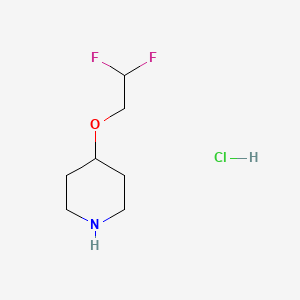
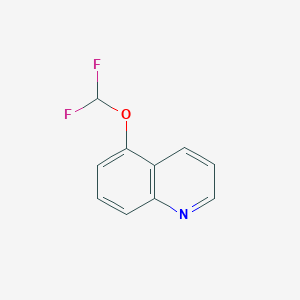
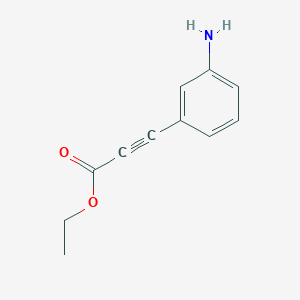

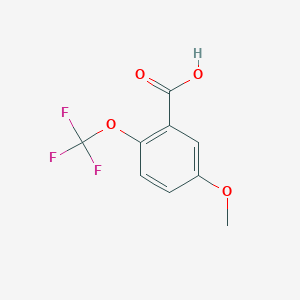
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)


